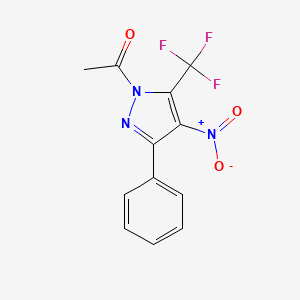

1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-nitro-3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O3/c1-7(19)17-11(12(13,14)15)10(18(20)21)9(16-17)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVMBPNOGVYEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654048 | |

| Record name | 1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017793-90-6, 229980-57-8 | |

| Record name | 1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017793-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Formation of the Pyrazole Core

A trifluoromethyl-substituted 1,3-diketone A reacts with phenylhydrazine B under acidic or catalytic conditions to yield 3-phenyl-5-(trifluoromethyl)-1H-pyrazole C . Nano-ZnO catalysis enhances reaction efficiency, achieving yields up to 95% under mild conditions. Subsequent N-acetylation introduces the acetyl group at position 1 (Figure 1).

Table 1: Cyclocondensation Optimization

| Precursor | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,3-Diketone A + B | Nano-ZnO | 80 | 92–95 |

| 1,3-Diketone A + B | HCl/EtOH | Reflux | 78–82 |

Directed Nitration at Position 4

Nitration of C using fuming HNO₃ in H₂SO₄ at 0–5°C introduces the nitro group at position 4, guided by the electron-withdrawing trifluoromethyl group. The acetyl group at N-1 further deactivates adjacent positions, ensuring regioselectivity.

1,3-Dipolar Cycloaddition Strategies

Nitrile Imine-Based Annulation

A one-pot synthesis leveraging in situ-generated nitrile imines D and mercaptoacetaldehyde E forms 5,6-dihydro-4H-1,3,4-thiadiazine intermediates F . Treatment with p-toluenesulfonyl chloride (p-TsCl) induces dehydration and ring contraction, yielding 1-aryl-3-trifluoromethylpyrazoles G . Adaptation of this method could introduce the nitro and acetyl groups via post-cycloaddition modifications (Scheme 1).

Key Advantages :

Functionalization of Preformed Pyrazoles

N-Acetylation Techniques

The N-H group of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole H undergoes acetylation using acetic anhydride in pyridine or DMAP-catalyzed conditions. Quantitative yields are achieved at 25°C within 2 hours.

Late-Stage Nitration Challenges

Direct nitration of pre-acetylated pyrazoles risks over-nitration or ring degradation. Controlled nitration of H prior to acetylation is preferred, as the acetyl group’s electron-withdrawing effect complicates electrophilic substitution.

Oxidative Aromatization Pathways

Chalcone derivatives I bearing trifluoromethyl groups react with arylhydrazines J under oxidative conditions (e.g., Cu(OTf)₂/[bmim]PF₆) to form pyrazolines K , which undergo in situ aromatization to yield 1,3,5-trisubstituted pyrazoles L . Subsequent acetylation and nitration furnish the target compound (Scheme 2).

Table 2: Oxidative Aromatization Conditions

| Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|

| Cu(OTf)₂/[bmim]PF₆ | DCM | 82 |

| DDQ | Toluene | 68 |

Sustainable and Catalytic Approaches

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Amino Derivatives: Formed by the reduction of the nitro group.

Alcohol Derivatives: Formed by the reduction of the acetyl group.

Substituted Pyrazoles: Formed by nucleophilic substitution of the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole exhibits significant biological activities, making it a candidate for drug development. Key therapeutic properties include:

- Anti-inflammatory Activity : Compounds in the pyrazole class have been reported to exhibit anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Potential : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics or antifungal agents .

Case Study: Anticancer Activity

A study published in the journal Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, for their ability to inhibit cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values in the low micromolar range .

Agricultural Applications

The unique structure of this compound allows it to act as an effective agrochemical. Its applications include:

- Pesticidal Activity : Pyrazole derivatives have been explored for their potential as pesticides due to their ability to disrupt pest metabolism and reproduction .

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| Other Pyrazole Derivatives | Various Insects | 70 - 90 |

Material Science Applications

In addition to its biological applications, this compound exhibits interesting properties relevant to material science:

- Nonlinear Optical Properties : Pyrazoles are known for their nonlinear optical (NLO) characteristics, which make them suitable for applications in photonics and optoelectronics .

Case Study: NLO Properties

Research has indicated that derivatives of pyrazole can be utilized in the development of NLO materials. A study highlighted that the incorporation of trifluoromethyl groups enhances the NLO response, making these compounds suitable for laser technology and optical devices .

Mechanism of Action

The mechanism of action of 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the nitro, acetyl, phenyl, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Variations in Pyrazole Derivatives

Physicochemical and Reactivity Comparisons

Nitro vs. Bromo at Position 4

- Target Compound (Nitro): The nitro group increases electrophilicity, making it reactive toward nucleophilic substitution or reduction. This contrasts with 4-bromo analogs (e.g., 3b), where bromo serves as a leaving group for cross-coupling reactions (e.g., Sonogashira coupling) .

- Melting Points : Bromo-substituted 3b melts at 98–100°C , while nitro derivatives (e.g., target compound) likely exhibit higher melting points due to stronger dipole-dipole interactions.

1-Substituent Effects

- Acetyl (Target) : Enhances stability and modulates electron density. In contrast, 4-ethylbenzyl in 52b increases hydrophobicity, favoring membrane permeability in GLUT1 inhibition .

- Phenyl/Methoxy : Aryl groups (e.g., 3b, 6) improve π-π stacking in crystal structures, whereas methoxy groups (e.g., 6) introduce hydrogen-bonding capabilities .

3- and 5-Substituent Synergy

- The target’s 3-phenyl and 5-CF₃ arrangement creates steric bulk and electron-deficient regions.

- Trifluoromethyl at position 5 (target) vs. position 3 (52b): The 5-CF₃ group may enhance metabolic resistance compared to 3-CF₃ due to reduced accessibility to oxidative enzymes .

Biological Activity

1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by the presence of an acetyl group, a nitro group, a phenyl ring, and a trifluoromethyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 303.2 g/mol. The compound's structural features are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 1-[4-nitro-3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone |

| CAS Number | 1017793-90-6 |

| Molecular Formula | C12H8F3N3O3 |

| Molecular Weight | 303.2 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing this structure can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, one study demonstrated that certain pyrazole derivatives could induce apoptosis in breast cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 10 µM .

Case Study: Apoptosis Induction

A detailed evaluation of apoptosis-inducing activities showed that compounds derived from pyrazole scaffolds could cause significant morphological changes in cancer cells and increase caspase activity, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Several studies have reported its effectiveness against various bacterial strains. For example, the presence of the trifluoromethyl group has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Data

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity. Studies have shown that it can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.

Case Study: COX Inhibition

Research indicated that certain derivatives of this compound displayed potent COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 µM, demonstrating significant selectivity over COX-1 . This selectivity is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The nitro and acetyl groups can modulate enzyme activity by altering binding affinities.

- Receptor Interaction : The trifluoromethyl group may enhance lipophilicity, facilitating better receptor interaction.

- Nucleic Acid Binding : The compound may also exhibit affinity towards nucleic acids, potentially influencing gene expression.

Q & A

Q. What are the established synthetic routes for 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole?

The synthesis typically involves cyclization of precursor molecules under controlled conditions. A common approach starts with the reaction of 4-nitroaniline with trifluoromethylated reagents (e.g., trifluoroacetic anhydride) to form intermediates, followed by acetyl group introduction via acetylation. Continuous flow synthesis has been reported to enhance efficiency, achieving yields >70% by optimizing residence time and temperature gradients . Key steps include:

- Cyclization : Acidic or basic conditions (e.g., H₂SO₄ or KOH) to form the pyrazole ring.

- Nitration : Controlled addition of nitric acid to introduce the nitro group at the 4-position.

- Acetylation : Use of acetyl chloride or acetic anhydride to install the acetyl group at the 1-position.

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl at C5, acetyl at N1) through characteristic splitting patterns and chemical shifts .

- X-ray Diffraction : Resolves steric effects from the bulky trifluoromethyl and phenyl groups, confirming coplanarity of the pyrazole ring with substituents .

- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₂H₈F₃N₃O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in derivative synthesis?

Low yields often stem from steric hindrance from the trifluoromethyl and phenyl groups. Optimization strategies include:

- Catalysis : Copper(I) catalysts (e.g., CuI) improve coupling reactions for derivatives, reducing side-product formation .

- Temperature Control : Lowering reaction temperatures (<50°C) minimizes decomposition of nitro and acetyl groups .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, as demonstrated in triazole-pyrazole hybrid syntheses (yields: 60–89%) .

Q. What analytical methods address contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity) arise from variations in assay conditions. Methodological solutions include:

- Dose-Response Curves : IC₅₀ values should be calculated using ≥6 concentration points to ensure reproducibility .

- Molecular Docking : Computational models (e.g., AutoDock Vina) reconcile structural activity relationships (SARs) by simulating ligand-receptor interactions, accounting for trifluoromethyl hydrophobicity .

- Control Experiments : Compare inhibition rates against known inhibitors (e.g., Celecoxib) to validate assay specificity .

Q. What strategies stabilize the nitro group during storage and handling?

The nitro group’s sensitivity to light and moisture necessitates:

- Storage : Amber vials under inert gas (Ar/N₂) at −20°C.

- Stabilizers : Addition of 1% w/w ascorbic acid prevents oxidative degradation .

- Handling : Use glove boxes with O₂ levels <1 ppm during weighing .

Methodological Notes

- Contradiction Analysis : Conflicting SARs for trifluoromethyl derivatives may arise from crystallographic vs. solution-phase conformational differences. Cross-validate using dynamic NMR or DFT calculations .

- Scale-Up Challenges : Continuous flow systems outperform batch reactors for gram-scale synthesis, reducing exothermic risks from nitro group reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.